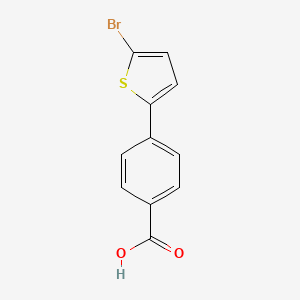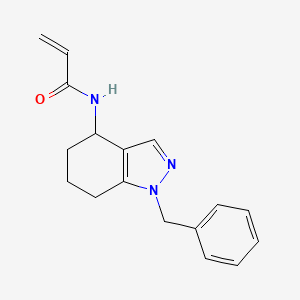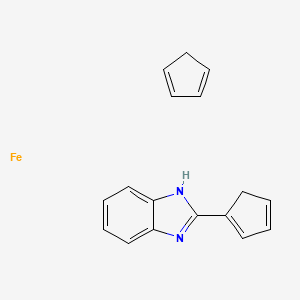![molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3](/img/no-structure.png)
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C15H10F2N2O . It is a derivative of 4-fluorophenol, which is a fluorinated phenolic compound used as a starting reagent for synthesizing pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves using pyrrole as raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string "FC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3F" .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-fluorophenol, a related compound, include a boiling point of 185°C, a melting point of 43-46°C, and a molecular weight of 112.10 . The properties of “this compound” may vary.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The study of substituted pyrazolines, including compounds similar to 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, has provided insights into their crystal structures and intermolecular interactions. These compounds exhibit unique envelope conformations of the pyrazole ring, with significant C-H...π and C-Cl...π interactions, influencing their solid-state arrangement and properties (Chopra et al., 2007).
Photophysical and Chemosensory Applications
Novel pyrazoline derivatives have been investigated for their photophysical properties, demonstrating significant solvatochromism and potential as fluorescent chemosensors. Such compounds are synthesized through multi-step processes and evaluated for their ability to detect metal ions, particularly Fe3+, through fluorescence changes, highlighting their application in sensing technologies (Salman A. Khan, 2020).
Antimicrobial Activity
Research on fluorine-containing pyrazole-based thiazole derivatives has uncovered their potent antimicrobial properties. These synthesized compounds have been tested against various strains of bacteria and fungi, demonstrating effective inhibitory actions. This suggests their potential utility in developing new antimicrobial agents (Desai et al., 2012).
Molecular Docking and Quantum Chemical Calculations
Studies have also focused on the molecular docking and quantum chemical analysis of similar pyrazole derivatives, exploring their molecular structure, vibrational spectra, and potential biological effects. These insights are crucial for the design and development of compounds with specific biological activities (Viji et al., 2020).
Fluorophores for Biological Applications
Donor-substituted pyrazoline fluorophores have been examined for their photophysical properties and electron-transfer thermodynamics. Such studies not only enhance understanding of these compounds' behavior under light excitation but also investigate their potential as intracellular pH probes, offering applications in biological imaging and sensing (Fahrni et al., 2003).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves the synthesis of 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, which is then reacted with phenol to obtain the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloro-5-fluorobenzaldehyde", "sodium hydride", "acetic acid", "sodium acetate", "phenol", "sodium hydroxide", "hydrogen peroxide", "copper sulfate" ], "Reaction": [ "2-fluoroaniline is reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde.", "2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde is then reacted with phenol in the presence of sodium acetate and acetic acid to obtain 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.", "The final product can be purified by recrystallization from a suitable solvent.", "In order to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, 2-fluoroaniline is first reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.", "The carboxylic acid is then oxidized to the aldehyde using hydrogen peroxide and copper sulfate in the presence of sodium hydroxide." ] } | |
| 763133-77-3 | |
Molekularformel |
C15H10F2N2O |
Molekulargewicht |
272.255 |
IUPAC-Name |
4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
InChI-Schlüssel |
LGKKOBPNLMCSTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


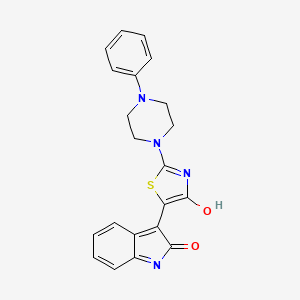
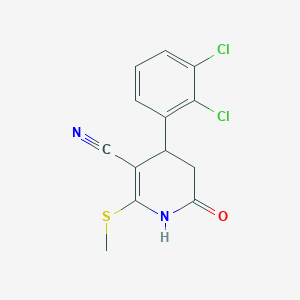
![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)
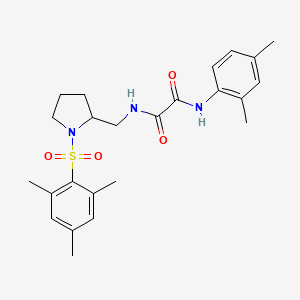
![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)

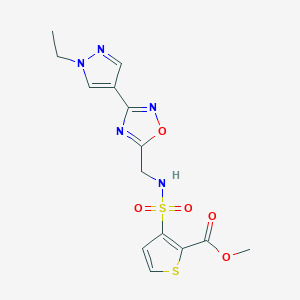
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)
